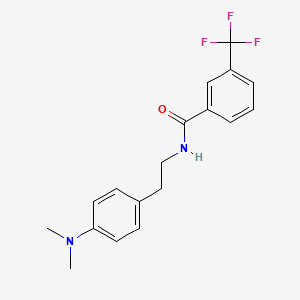

N-(4-(dimethylamino)phenethyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O/c1-23(2)16-8-6-13(7-9-16)10-11-22-17(24)14-4-3-5-15(12-14)18(19,20)21/h3-9,12H,10-11H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBFAPKMKSHASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-3-(trifluoromethyl)benzamide typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For instance, trifluoromethyl phenyl sulfone can be used as a trifluoromethyl radical precursor under visible light irradiation .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The trifluoromethyl and dimethylamino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

Biology: The compound can be used in biochemical studies to investigate the effects of trifluoromethyl and dimethylamino groups on biological systems.

Medicine: It may serve as a lead compound in drug discovery efforts aimed at developing new therapeutic agents.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)phenethyl)-3-(trifluoromethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the dimethylamino group can influence its electronic properties and solubility .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamide Derivatives

Key Structural Features

The compound’s core structure aligns with benzamide-based kinase inhibitors and receptor modulators. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison

Pharmacological and Biochemical Properties

Target Selectivity and Potency

- Bafetinib: A potent kinase inhibitor targeting BCR-ABL and Lyn kinases, with IC₅₀ values in the nanomolar range. Its extended pyrimidine-pyrrolidine substituent enhances binding to kinase ATP pockets .

- Sulfonamide-Benzamide Hybrids : Derivatives like 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide exhibit PD-L1 inhibition (~57% at 10 μM), highlighting the role of sulfonamide groups in immune checkpoint modulation.

ADMET Profiles

- Bafetinib : Shows moderate metabolic stability (t₁/₂ ~4–6 hours in human liver microsomes) and low cytotoxicity (IC₅₀ >10 μM in fibroblast assays) .

- Sulfonamide-Benzamides : Low cytotoxicity (IC₅₀ >50 μM in MCF7/DU-145 cells) and favorable ADMET predictions for blood-brain barrier permeability.

- This compound: Predicted high solubility (LogP ~3.2) and moderate hepatic clearance due to the dimethylamino group’s susceptibility to oxidation.

Biological Activity

N-(4-(dimethylamino)phenethyl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a dimethylamino group attached to a phenethyl chain and a trifluoromethyl-substituted benzamide moiety. This configuration provides unique electronic properties and enhances solubility, which may influence its interactions with biological targets.

The biological activity of this compound primarily arises from its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various metabolic pathways, which can modulate physiological processes.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical signaling pathways.

The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its binding affinity to target proteins.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound. Key findings are summarized below:

| Study | Target | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | Enzyme X | 10 µM | Significant inhibition observed at this concentration. |

| Study 2 | Receptor Y | 5 µM | High selectivity for receptor binding compared to other compounds. |

| Study 3 | Cancer Cell Line Z | 15 µM | Induced apoptosis in treated cells, with a 22-fold increase in annexin V-FITC positivity. |

Case Studies

- Enzyme Inhibition : A study investigated the compound's ability to inhibit carbonic anhydrase IX (CA IX), revealing an IC50 value of approximately 15 µM. This inhibition suggests potential applications in cancer therapy, particularly for tumors expressing CA IX.

- Neurotransmitter Receptor Interaction : Research indicated that the compound interacts with serotonin receptors, leading to modulation of serotonergic signaling pathways. This interaction may have implications for treating mood disorders.

- Anticancer Activity : In vitro studies on various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity, particularly against triple-negative breast cancer cells (MDA-MB-231), with an IC50 of 12 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.